molecular formula C12H16N2O2 B6602046 methyl 3-(piperazin-2-yl)benzoate CAS No. 1391199-36-2

methyl 3-(piperazin-2-yl)benzoate

Cat. No.: B6602046
CAS No.: 1391199-36-2
M. Wt: 220.27 g/mol
InChI Key: RGFXYKVXYJYUFP-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-2-yl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a benzoate group attached to a piperazine ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperazin-2-yl)benzoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields and selectivity.

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale reactions using readily available starting materials. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(piperazin-2-yl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(piperazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(piperazin-2-yl)benzoate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a benzoate group with a piperazine ring makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

methyl 3-piperazin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11/h2-4,7,11,13-14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXYKVXYJYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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